![molecular formula C19H10N2O6 B361832 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid CAS No. 721916-04-7](/img/structure/B361832.png)
2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
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Description
This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and exhibits high chemosensor selectivity in the determination of anions .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .Mechanism of Action
Future Directions
The development of new conjugated molecules with high electron affinities is an important topic in the field of functional materials . N-Heteroacenes, which include unsaturated N atoms in the conjugated backbone, are among the most important electron-accepting materials . Therefore, compounds like “2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid” could potentially play a significant role in the future of organic electronic devices .
properties
IUPAC Name |
2-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O6/c22-17-12-6-3-5-10-15(21(26)27)9-8-13(16(10)12)18(23)20(17)14-7-2-1-4-11(14)19(24)25/h1-9H,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCXDTPJHCXZOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid |
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